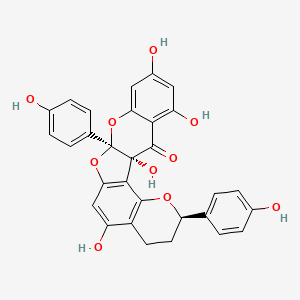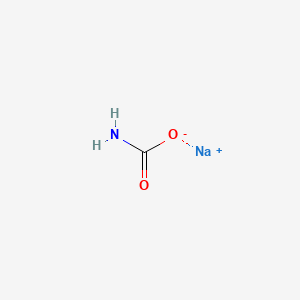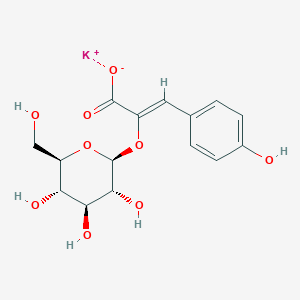![molecular formula C29H36O9 B1262274 (12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione is a natural product found in Albifimbria verrucaria with data available.
Scientific Research Applications
Synthesis and Biological Activity
Spirocyclic compounds are significant in the field of medicinal chemistry and have been studied for their biological activity and potential as therapeutic agents. Guan et al. (2000) synthesized spirocyclic analogues of 2'-deoxyadenosine and 2'-deoxyguanosine, which showed modest inhibitory activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) in culture. Some isomers were also found to be substrates for adenosine deaminase, while others showed activity against a range of viruses including herpes simplex virus type 1 (HSV-1), varicella zoster virus (VZV), human immunodeficiency virus (HIV-1), and hepatitis B virus (HBV), demonstrating the diverse potential of these compounds in antiviral therapies (Guan et al., 2000).
Chemical Reactions and Structural Analysis
Adam and Crämer (1987) explored the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, which did not show evidence for transannular ring expansion but rather yielded various isomeric hydroxy esters and other products, contributing to the understanding of carbenium ion chemistry in such compounds (Adam & Crämer, 1987). Additionally, Tsunetsugu et al. (1983) studied the hydrolysis of spirocyclopentadiene- and spiroindene-dichloroketen adducts, shedding light on the formation of various cycloheptatrienone and cyclopentane derivatives and contributing to the understanding of reactions involving spirocyclic compounds (Tsunetsugu et al., 1983).
Mass Spectrometry and Structural Determination
Olivares et al. (1984) reported on the mass spectrometry of ketene dimers, including spirocyclic compounds, providing insights into their dissociation paths and structure assignments through collisional activation dissociation mass spectra. This research aids in the characterization and understanding of the physical properties of spirocyclic compounds (Olivares et al., 1984).
properties
Product Name |
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
|---|---|
Molecular Formula |
C29H36O9 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-28-14-33-22(31)12-17(2)13-23-35-18(3)19(36-23)7-5-6-8-21(30)38-25-24(32)26(37-20(28)11-16)29(15-34-29)27(25,28)4/h5-8,11-12,18-20,23-26,32H,9-10,13-15H2,1-4H3/b7-5-,8-6-,17-12- |
InChI Key |
DRYUAYDRFAXIBH-VUSCAAFMSA-N |
Isomeric SMILES |
CC1C2/C=C\C=C/C(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5)O |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5)O |
synonyms |
roridin M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



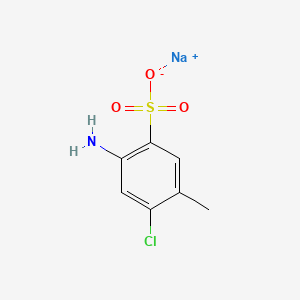
![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)
![2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid](/img/structure/B1262196.png)
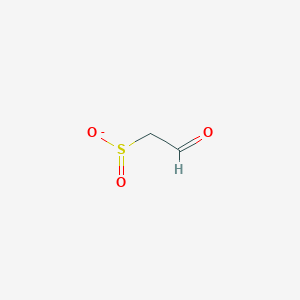
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
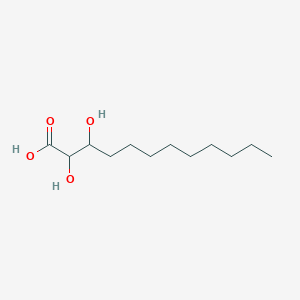
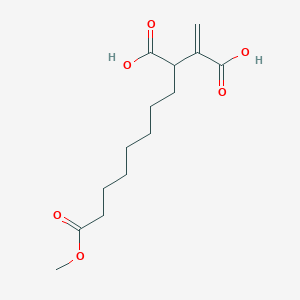
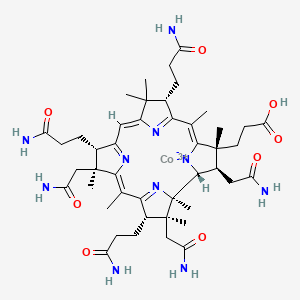
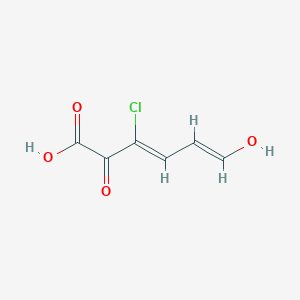
![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)
